MS4322: A First-in-Class PRMT5 PROTAC Degrader for Cancer Therapy
MS4322: A First-in-Class PRMT5 PROTAC Degrader for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MS4322, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] MS4322 represents a novel strategy to target PRMT5, moving beyond simple inhibition to achieve its complete removal from the cellular environment.
Introduction to PRMT5 and PROTAC Technology
1.1. PRMT5: A Key Epigenetic Regulator in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[4][5][6] In partnership with its binding partner MEP50, PRMT5 methylates substrates like histones H3R2, H3R8, and H4R3, as well as non-histone proteins such as p53, EGFR, and N-MYC.[1][5] Through these modifications, PRMT5 governs numerous cellular processes, including gene expression, mRNA splicing, cell cycle regulation, and DNA damage repair.[1][7] Its aberrant expression has been strongly linked to the progression of multiple cancers, including breast, lung, and hepatocellular cancers, and is often associated with poor prognosis.[1][2][3][8]
1.2. PROTAC Technology: A New Paradigm in Drug Discovery
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach to pharmacology.[9][10] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They consist of two distinct ligands connected by a linker: one binds to the target protein (the Protein of Interest or POI), and the other recruits an E3 ubiquitin ligase.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's native waste disposal machinery, the 26S proteasome.[10][12][13]
MS4322: Design and Mechanism of Action
MS4322 (also referred to as compound 15) was developed as a first-in-class PRMT5 degrader.[1][2][3] Its design links the known PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC-Me.[1][14] This chimeric structure allows MS4322 to simultaneously bind to PRMT5 and the VHL E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][9]
The mechanism is catalytic, meaning a single molecule of MS4322 can induce the degradation of multiple PRMT5 protein molecules before being recycled.[10][13] This event-driven pharmacology allows for sustained target suppression at potentially lower drug concentrations compared to traditional inhibitors.[11]
Caption: Mechanism of MS4322-induced PRMT5 degradation via the ubiquitin-proteasome system.
Quantitative Data Summary
The efficacy of MS4322 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Activity of MS4322
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Methyltransferase Inhibition) | Biochemical Assay | 18 nM | [15][16] |
| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 ± 0.6 μM | [1][14][15][16] |
| Dₘₐₓ (Max Degradation) | MCF-7 | 74 ± 10% |[1][5] |
Table 2: Cellular Effects of MS4322 in MCF-7 Cells
| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| PRMT5 Degradation | 5 μM | 2-8 days | Time-dependent degradation, maximal at 6-8 days. | [1] |
| SDMA Inhibition | 0.1 - 3.0 μM | 6 days | Concentration-dependent decrease in global SDMA levels. | [1] |
| Mechanism Confirmation | 5 μM | 7 days | Degradation rescued by VHL ligand (VH-298), neddylation inhibitor (MLN4924), or proteasome inhibitor (MG-132). | [1] |
| Reversibility | 5 μM | 6 days, then washout | PRMT5 protein levels begin to recover within 12-24 hours post-washout. | [16] |
| Cell Proliferation | 0.1 - 10 μM | 6 days | Potent, concentration-dependent inhibition of cell proliferation. |[16] |
Table 3: Activity of MS4322 in Other Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| A549 | Lung Adenocarcinoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| A172 | Glioblastoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| Jurkat | T-cell Leukemia | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. |[16] |
Table 4: In Vivo Mouse Pharmacokinetics (PK)
| Administration | Dose | Peak Plasma Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) | Plasma Concentration at 12h | Reference |
|---|
| Intraperitoneal (IP), single dose | 150 mg/kg | 14 ± 2 μM | 2 hours | >100 nM |[5][16][17] |
PRMT5 Signaling and Impact of Degradation
PRMT5 is a central node in several signaling pathways crucial for cancer cell survival and proliferation. By degrading PRMT5, MS4322 effectively shuts down these oncogenic signals. Key affected pathways include growth factor signaling (EGFR, FGFR3), the PI3K/AKT/mTOR pathway, and WNT/β-catenin signaling.[7][18][19][20]
Caption: Key signaling pathways regulated by PRMT5 that are inhibited by MS4322.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the characterization of MS4322.[1]
5.1. Cell Culture and Reagents
-
Cell Lines: MCF-7, HeLa, A549, A172, and Jurkat cells are maintained in their respective recommended media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compounds: MS4322, control compounds, and inhibitors (EPZ015666, VH-298, MLN4924, MG-132) are dissolved in DMSO to create stock solutions and diluted in culture media for experiments. The final DMSO concentration should be kept below 0.1%.
5.2. Western Blotting for PRMT5 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MS4322 or controls for the specified duration (e.g., 6 days).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to a loading control like GAPDH.
5.3. Cell Viability Assay
-
Seeding: Plate cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of MS4322 or a control compound.
-
Incubation: Incubate the plates for the desired period (e.g., 6 days).
-
Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate GI₅₀ values.
5.4. PRMT5 Biochemical Inhibition Assay
-
Principle: A radioactive or fluorescence-based assay can be used to measure the transfer of a methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.[1] AlphaLISA technology is a non-radioactive alternative.[21][22]
-
Procedure (AlphaLISA):
-
Incubate recombinant PRMT5/MEP50 enzyme with the biotinylated H4 peptide substrate and SAM in assay buffer.
-
Add varying concentrations of MS4322 or a control inhibitor (EPZ015666).
-
After incubation, add acceptor beads conjugated to an antibody specific for the methylated substrate, followed by streptavidin-coated donor beads.
-
Read the plate on an AlphaScreen-capable reader. The signal is proportional to the extent of methylation.
-
Calculate IC₅₀ values from the resulting dose-response curves.
-
5.5. Mouse Pharmacokinetic (PK) Study
-
Animals: Use male Swiss albino or similar mouse strain.
-
Dosing: Administer a single dose of MS4322 (e.g., 150 mg/kg) via intraperitoneal (IP) injection, formulated in a suitable vehicle.[16][17]
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Analysis: Extract MS4322 from the plasma samples and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration-time curve and determine key PK parameters like Cₘₐₓ, Tₘₐₓ, and AUC (area under the curve).
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MS4322 | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
